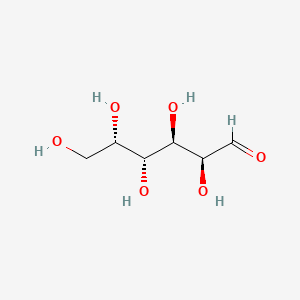
2-O-alpha-D-Glucopyranosyl-alpha-D-glucose
描述
2-O-alpha-D-Glucopyranosyl-alpha-D-glucose is a disaccharide composed of two glucose molecules linked by an alpha-1,2-glycosidic bond. This compound is a type of glucoside, which is a molecule where a sugar is bound to a non-carbohydrate moiety. Glucosides are widely found in nature and have significant applications in various fields due to their diverse biological activities and stable properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-alpha-D-Glucopyranosyl-alpha-D-glucose can be achieved through enzymatic methods. One common approach involves the use of glycosyltransferases, which catalyze the transfer of a glycosyl group from a donor molecule to an acceptor molecule. For example, cyclodextrin glycosyltransferase can be used to transfer a glucose moiety to another glucose molecule under specific conditions .
Industrial Production Methods
Industrial production of this compound often relies on enzymatic synthesis due to its regioselectivity and efficiency. Enzymes such as alpha-glucosidase and cyclodextrin glycosyltransferase are commonly employed. These enzymes facilitate the glycosylation process, resulting in high yields of the desired product .
化学反应分析
Types of Reactions
2-O-alpha-D-Glucopyranosyl-alpha-D-glucose can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: This reaction involves the conversion of carbonyl groups to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield gluconic acid derivatives, while reduction can yield glucitol derivatives.
科学研究应用
2-O-alpha-D-Glucopyranosyl-alpha-D-glucose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: It serves as a substrate for studying enzyme kinetics and glycosylation processes.
Medicine: It is investigated for its potential therapeutic effects, including its role in drug delivery systems.
Industry: It is used in the production of bioactive compounds and as a stabilizer in various formulations
作用机制
The mechanism of action of 2-O-alpha-D-Glucopyranosyl-alpha-D-glucose involves its interaction with specific enzymes and receptors in biological systems. For example, it can be hydrolyzed by alpha-glucosidase to release glucose molecules, which can then participate in various metabolic pathways. The compound’s effects are mediated through its ability to modulate glycosylation processes and influence cellular signaling pathways .
相似化合物的比较
Similar Compounds
2-O-alpha-D-Glucopyranosyl-L-ascorbic acid: A glucosylated derivative of ascorbic acid with similar glycosylation properties.
2-O-alpha-D-Glucosyl glycerol: Another glucoside with applications in the cosmetic industry as a moisturizing agent
Uniqueness
2-O-alpha-D-Glucopyranosyl-alpha-D-glucose is unique due to its specific glycosidic linkage and its ability to serve as a versatile building block in the synthesis of various bioactive compounds. Its stability and biological activity make it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWPGCMGAMJNRG-LFWCVFAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275862 | |
| Record name | 2-O-α-D-Glucopyranosyl-α-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37169-66-7 | |
| Record name | 2-O-α-D-Glucopyranosyl-α-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37169-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-O-alpha-D-Glucopyranosyl-alpha-D-glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037169667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-α-D-Glucopyranosyl-α-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-O-α-D-glucopyranosyl-α-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B7822916.png)


![[(1S)-1-carboxy-3-methoxy-3-oxopropyl]azanium;chloride](/img/structure/B7822952.png)
![Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate](/img/structure/B7822953.png)



